molecular formula C13H18ClN3O B12223804 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12223804
M. Wt: 267.75 g/mol
InChI Key: RUINNYUGNKUTQK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 3-methoxybenzaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound is similar in structure but has a piperazine ring instead of a methanamine group.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another similar compound with a piperazine ring.

Uniqueness

1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to the presence of both a methoxyphenyl group and a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-16-12(6-7-15-16)10-14-9-11-4-3-5-13(8-11)17-2;/h3-8,14H,9-10H2,1-2H3;1H

InChI Key

RUINNYUGNKUTQK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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